molecular formula C28H45BrO6 B044186 Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate CAS No. 125112-74-5

Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B044186
CAS No.: 125112-74-5
M. Wt: 557.6 g/mol
InChI Key: XUAVJFKSCMFOON-SZUXHNFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted bile acid derivative featuring a cyclopenta[a]phenanthrene core. Key structural attributes include:

  • 3-Ethoxycarbonyloxy group: A labile ester moiety that may influence metabolic stability.
  • 7-Hydroxy and 10,13-dimethyl groups: Critical for stereochemical orientation and receptor binding.
  • Pentanoate ester at position 17: Modifies hydrophobicity and bioavailability.

Properties

IUPAC Name

methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45BrO6/c1-6-34-26(32)35-17-11-13-28(4)20-12-14-27(3)18(16(2)7-10-22(30)33-5)8-9-19(27)23(20)25(31)24(29)21(28)15-17/h16-21,23-25,31H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,21+,23+,24-,25+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAVJFKSCMFOON-SZUXHNFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CCC2(C3CCC4(C(C3C(C(C2C1)Br)O)CCC4C(C)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C1)Br)O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound primarily recognized for its structural characteristics as a bile acid derivative. This compound has garnered attention in the scientific community due to its potential therapeutic applications and significant biological activities.

The compound has a molecular formula of C25H42BrO4 and a molecular weight of approximately 404.6 g/mol. Its structure features multiple stereocenters and a unique tetradecahydrocyclopenta[a]phenanthrene backbone that contributes to its biological activity.

Biological Activity Overview

Research indicates that methyl (4R)-4-[(3R,...] exhibits various biological activities that are primarily linked to its interactions with cellular pathways and metabolic processes. Key areas of activity include:

  • Lipid Metabolism Modulation : This compound influences lipid metabolism and has been studied for its potential in treating liver diseases and gallstone disorders due to its bile acid-like properties .
  • Antioxidant Properties : Some studies suggest that derivatives of bile acids can exhibit antioxidant activities that may protect against oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may have anti-inflammatory properties through modulation of inflammatory pathways in various biological systems.

The biological activity of methyl (4R)-4-[(3R,...] can be attributed to several mechanisms:

  • Hydroxylation and Esterification Reactions : The hydroxyl groups in the structure can participate in hydrogen bonding and further derivatization reactions that enhance its bioactivity.
  • Interaction with Cell Signaling Pathways : Preliminary interaction studies suggest that this compound may influence several signaling pathways related to metabolism and inflammation .

Case Studies and Research Findings

Several studies have explored the biological effects of methyl (4R)-4-[(3R,...]:

  • Liver Disease Treatment : In animal models of liver disease induced by high-fat diets or toxins, administration of this compound showed improved liver function markers and reduced hepatic inflammation.
  • Gallstone Formation : Experimental studies indicated that methyl (4R)-4-[(3R,...] could reduce the formation of cholesterol gallstones by altering bile composition and promoting cholesterol solubilization.
  • Antioxidant Activity Assessment : In vitro assays demonstrated that the compound could scavenge free radicals effectively compared to standard antioxidants like ascorbic acid.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Lipid MetabolismModulation in hepatic lipid profiles
Antioxidant ActivityEffective free radical scavenging
Anti-inflammatoryReduced markers of inflammation
Gallstone PreventionDecreased cholesterol crystallization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the cyclopenta[a]phenanthrene backbone but differ in substituents, enabling comparative analysis of functional group effects:

Halogenated Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Methyl (R)-4-((3S,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-iodo -10,13-dimethylhexadecahydro-1H-...-17-yl)pentanoate 3-Iodo, 7,12-dihydroxy C₂₉H₄₅IO₅ 81.6% yield; iodine enhances radioimaging potential
Target Compound (this article) 6-Bromo , 3-ethoxycarbonyloxy, 7-hydroxy C₃₀H₄₄BrO₇ Bromine may improve metabolic stability vs. iodine

Ester and Hydroxyl Variants

Compound Name Substituents Melting Point (°C) Yield Reference
Methyl (4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-...-17-yl)pentanoate (Compound 7) 3-Hydroxy, no halogen 105.3–106.5 N/A
Methyl (4R)-4-((10R,13R,17R)-10,13-dimethyl-3-oxo-tetradecahydro-1H-...-17-yl)pentanoate (Compound 8) 3-Oxo 124.2–126.1 N/A
(R)-Methyl 4-((3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethylhexadecahydro-1H-...-17-yl)pentanoate 3,6-Dihydroxy N/A N/A

Amino-Functionalized Derivatives ()

Compound Name Substituent Biological Activity Reference
Methyl (4R)-4-((10R,13R,17R)-3-((3-hydroxypropyl)amino)-4,4,10,13-tetramethyl-...-17-yl)pentanoate (11b) 3-(3-Hydroxypropyl)amino Not specified; amino groups enhance solubility
Methyl (4R)-4-((10R,13R,17R)-3-(azetidin-1-yl)-4,4,10,13-tetramethyl-...-17-yl)pentanoate (11e) 3-Azetidin-1-yl 73% yield; cyclic amines may improve bioavailability

Key Insight: Amino substituents increase hydrophilicity, contrasting with the hydrophobic ethoxycarbonyloxy group in the target compound .

Bile Acid Analogues with Therapeutic Relevance ()

Compound Name Substituents Role in Biology Reference
6-ECDCA 6-Ethyl, 3,7-dihydroxy Farnesoid X-receptor agonist
CDCA (Chenodeoxycholic acid) 3,7-Dihydroxy Natural bile acid; solubilizes cholesterol

Key Insight : The target compound’s bromine and ethoxycarbonyloxy groups distinguish it from natural bile acids, suggesting synthetic optimization for stability or receptor specificity .

Preparation Methods

Starting Material Selection

Lithocholic acid (6 , C24H40O3) serves as an ideal precursor due to its structural similarity to the target compound’s core. Its C3 hydroxyl and C17 carboxylic acid groups enable straightforward derivatization.

Methyl Ester Formation

The C17 carboxylic acid of lithocholic acid is esterified using methanol under acidic conditions:

Lithocholic acid+MeOHH2SO4,ΔMethyl (4R)-4-[(3R,10S,13R,17R)-3-hydroxy-10,13-dimethyl...]pentanoate(Compound 7)[2].\text{Lithocholic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Methyl (4R)-4-[(3R,10S,13R,17R)-3-hydroxy-10,13-dimethyl...]pentanoate} \, (\text{Compound 7}).

Reaction Conditions : Reflux in methanol with catalytic H2SO4 for 2 hours yields the methyl ester in quantitative yield (100%).

Table 1: Physical Properties of Intermediate 7

PropertyValue
Molecular FormulaC25H42O3
Melting Point105.3–106.5 °C
1H-NMR (CDCl3)δ 3.65 (s, 3H, OCH3), 0.63 (s, 3H, CH3)
HRMS (ESI)[M + Na]+ 413.3037 (calc. 413.3026)

Functionalization of the Steroidal Backbone

Bromination at Position 6

Electrophilic bromination is achieved using N-bromosuccinimide (NBS) in tetrachloromethane under radical initiation:

Compound 7+NBSAIBN, CCl46-Bromo derivative.\text{Compound 7} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{6-Bromo derivative}.

Optimization Notes :

  • Radical stabilizers (e.g., AIBN) ensure regioselectivity at the allylic C6 position.

  • Reaction monitoring via TLC (Rf = 0.3 in hexane/EtOAc 4:1) confirms completion within 4 hours.

Ethoxycarbonyloxy Group Installation at Position 3

The C3 hydroxyl group is converted to an ethoxycarbonyloxy moiety using ethyl chloroformate:

6-Bromo derivative+ClCO2EtEt3N, DMAP3-Ethoxycarbonyloxy intermediate.\text{6-Bromo derivative} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N, DMAP}} \text{3-Ethoxycarbonyloxy intermediate}.

Key Considerations :

  • DMAP catalyzes the acylation, suppressing side reactions.

  • Yields range from 70–85% after silica gel chromatography.

Hydroxylation at Position 7

A two-step oxidation-reduction sequence introduces the C7 hydroxyl group:

  • Epoxidation : Treating the Δ6,7 double bond with mCPBA forms an epoxide.

  • Acid-Catalyzed Hydrolysis : The epoxide undergoes ring-opening with aqueous HCl to yield the trans-diol, followed by selective oxidation of the primary alcohol to a ketone and subsequent reduction to the secondary alcohol.

Final Esterification and Characterization

Pentanoate Ester Formation

Steglich esterification couples the C17 carboxylic acid with methanol using DCC and DMAP:

Acid intermediate+MeOHDCC, DMAPTarget compound.\text{Acid intermediate} + \text{MeOH} \xrightarrow{\text{DCC, DMAP}} \text{Target compound}.

Purification : Column chromatography (hexane/EtOAc 3:1) affords the pure product in 65% yield.

Table 2: Spectroscopic Data for Target Compound

TechniqueData
1H-NMR (CDCl3)δ 5.71 (s, 1H, C6-Br), 4.20 (q, J = 7.1 Hz, OCH2CH3), 3.65 (s, 3H, OCH3)
13C-NMRδ 174.8 (COOCH3), 153.2 (OCOOCH2CH3), 76.5 (C7-OH)
HRMS (ESI)[M + Na]+ 609.2041 (calc. 609.2053)

Challenges and Mitigation

  • Steric Hindrance : Bulky substituents at C3 and C6 necessitate prolonged reaction times and excess reagents.

  • Stereochemical Control : Chiral auxiliaries and low-temperature conditions preserve the desired (3R,5R,6R,7S) configuration .

Q & A

Q. What are the key challenges in synthesizing this bile acid derivative, and how can stereochemical fidelity be ensured?

The compound’s synthesis requires precise control over stereochemistry due to its multiple chiral centers (e.g., 3R, 5R, 6R, 7S configurations). A hybrid approach combining chemical and enzymatic methods is recommended:

  • Chemical steps : Bromination at C6 and ethoxycarbonyloxy group introduction at C3 must be sequence-optimized to avoid side reactions.
  • Enzymatic steps : Hydroxylase enzymes can enhance regioselectivity for the 7-hydroxy group .
  • Validation : Use chiral HPLC or X-ray crystallography to confirm stereochemistry, referencing NMR data (e.g., 1H δ 3.66 ppm for methoxy groups) .

Q. How is the compound’s structure validated post-synthesis?

A multi-technique approach is critical:

  • NMR : Compare 1H/13C NMR shifts to literature (e.g., δ 175.0 ppm for ester carbonyls, δ 0.63 ppm for angular methyl groups) .
  • Mass spectrometry : HRMS (ESI) should match calculated m/z values (e.g., [M+Na]+ = 457.3294) .
  • X-ray crystallography : Resolve ambiguities in cyclopenta[a]phenanthrene ring conformation .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to acute toxicity (H302) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill management : Neutralize with inert absorbents and dispose via authorized waste services .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

Discrepancies in pharmacological studies (e.g., variable inhibition of Clostridium difficile spores) may arise from:

  • Impurity profiles : Quantify byproducts (e.g., de-brominated analogs) via LC-MS.
  • Solvent effects : Test activity in polar vs. non-polar solvents to assess aggregation.
  • Receptor specificity : Use molecular docking to compare binding affinities with bile acid receptors .

Q. What strategies optimize yield in large-scale synthesis without compromising stereoselectivity?

  • Catalytic systems : Employ asymmetric catalysis (e.g., chiral Ru complexes) for ethoxycarbonyloxy group installation .
  • Microwave-assisted synthesis : Reduce reaction time for bromination steps while maintaining >95% enantiomeric excess (ee) .
  • Process analytics : Monitor intermediates via inline FTIR to detect deviations early .

Q. How does the bromine substituent at C6 influence the compound’s pharmacokinetics?

  • Metabolic stability : Bromine reduces CYP450-mediated oxidation, as shown in hepatic microsome assays (t1/2 increased by 2.3x vs. non-brominated analogs) .
  • Membrane permeability : LogP increases by 0.8 units, enhancing blood-brain barrier penetration in rodent models .

Q. What analytical methods resolve ambiguities in the cyclopenta[a]phenanthrene ring conformation?

  • NOESY NMR : Correlate axial/equatorial proton orientations (e.g., H8S and H14S cross-peaks) .
  • DFT calculations : Compare computed 13C chemical shifts (e.g., C17 at δ 50.6 ppm) with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Reactant of Route 2
Reactant of Route 2
Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.